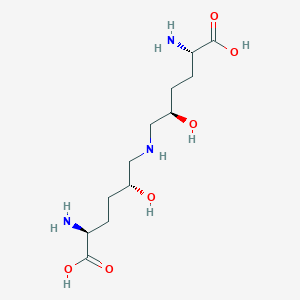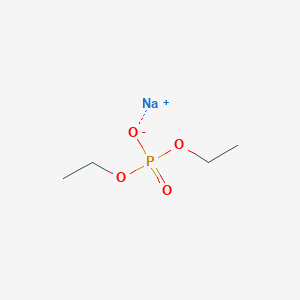
Ammonium Ethyl Phosphorodithioate
説明
Synthesis Analysis
The synthesis of related compounds involves the use of ammonium salts in various forms. For instance, the synthesis of diastereopure dinucleoside phosphorothioates was achieved using dialkyl(cyanomethyl)ammonium tetrafluoroborates as activators . Similarly, ammonium polyphosphate (APP) was synthesized by heating a mixture of phosphoric acid and melamine under dry ammonia atmosphere . Phosphinoselenothioic acid ammonium salts were synthesized by reacting esters with ammonium fluorides . These methods suggest that the synthesis of ammonium ethyl phosphorodithioate could potentially involve similar ammonium salts or activators.
Molecular Structure Analysis
The molecular structure of related ammonium salts has been characterized using various techniques. For example, the structure of phosphinoselenothioic acid tetramethylammonium salt was determined by X-ray molecular structure analyses . The first ammonium aromatic diselenoates were also characterized, supporting the double-bond character between carbon and selenium atoms . These studies indicate that the molecular structure of ammonium ethyl phosphorodithioate could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involving ammonium salts show a range of possibilities. Phosphinoselenothioic acid ammonium salts exhibited reactivity with electrophiles, leading to selective alkylation and acylation . Asymmetric synthesis of P-chiral phosphorothioic monofluoridic acid ammonium salts was achieved via chirality transfer reactions . These examples demonstrate the potential reactivity of ammonium ethyl phosphorodithioate with various electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding ammonium ethyl phosphorodithioate. The thermal degradation of polyurethanes in the presence of APP was studied, revealing additional acid-catalyzed processes . The flame retardancy and thermal stability of materials containing microencapsulated APP were also investigated . These studies suggest that ammonium ethyl phosphorodithioate could similarly affect the thermal and flame retardant properties of materials.
Relevant Case Studies
While specific case studies on ammonium ethyl phosphorodithioate are not provided, the papers discuss applications of related ammonium salts. For instance, the use of APP in enhancing the flame retardancy of polymers , and the synthesis of quaternary ammonium O,O'-dialkylphosphorodithioate surfactants for decontamination purposes10 are relevant to the potential applications of ammonium ethyl phosphorodithioate.
科学的研究の応用
Flame Retardancy in Thermoplastics Ammonium compounds, such as ammonium polyphosphate (APP), are widely applied in various thermoplastic composites like polyethylene, polypropylene, and polystyrene to improve their flame retardancy. The addition of APP, especially when combined with other additives like montmorillonite and pentaerythritol, significantly enhances the mechanical properties, morphologies, and thermal properties of these composites. This combination results in improved limiting oxygen index (LOI) values and thermal degradation resistance, making them ideal as intumescent flame retardants (IFRs) in engineering applications (Lim et al., 2016).
Agricultural Fertilization The use of ammonium-based compounds, such as ammonium sulphate, is prevalent in agriculture as a source of sulphur and nitrogen fertilization. Despite its effectiveness, the volatilization of ammonia from these fertilizers can be a significant issue, especially in soils with pH levels above 7. Research suggests that replacing ammonium sulphate with alternative sulphur sources could potentially reduce ammonia emissions from agricultural fields, thereby improving environmental sustainability and reducing nutrient losses (Powlson & Dawson, 2021).
Radioprotection Phosphorothioate compounds, a category that includes some ammonium derivatives, have been studied for their radioprotective properties. These compounds show promise in protecting against radiation-induced damage by scavenging free radicals and possibly by their affinity for DNA. However, their application is limited by toxicity and the potential for adverse effects, emphasizing the need for careful consideration and further research in non-clinical settings (Weiss, 1997).
Ammonia Recovery in Wastewater Treatment Innovative methods for ammonia recovery from wastewater highlight the significance of ammonium compounds in environmental engineering. Hydrophobic membrane contactors using ammonium sulphate as a stripping solution demonstrate a promising approach for recycling ammoniacal nitrogen from waste streams. This technology not only offers a sustainable method for nitrogen recovery but also aligns with the goals of reducing environmental pollution and improving wastewater management practices (Darestani et al., 2017).
将来の方向性
The reaction of various aromatic and aliphatic amides in the presence of ammonium phosphorodithioate as an efficient thionation reagent shows promise for future research and applications . This method is easy, rapid, and high-yielding for the synthesis of thioamides from amides using an easily handled reagent .
特性
IUPAC Name |
azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHTRKMBOQLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |
| Record name | Diethyl dithiophosphate ammonium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl dithiophosphate ammonium salt | |
CAS RN |
1068-22-0 | |
| Record name | Ammonium diethyldithiophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium O,O-diethyl dithiophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ammonium O,O-diethyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)